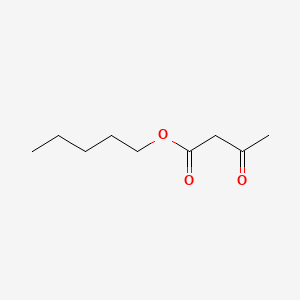

Amyl Acetoacetate

描述

Synthesis Analysis

The synthesis of amyl acetoacetate derivatives, such as amyl acetates, often involves esterification or transesterification reactions. For instance, efficient transesterification of ethyl acetoacetate with higher alcohols, including amyl alcohol, can be achieved without catalysts, utilizing molecular sieves to shift the equilibrium, thus yielding products in high yields and at acceptable reaction times (Koval et al., 2008). Similarly, the synthesis conditions of amyl acetate under microwave radiation suggest that certain catalysts can significantly enhance the reaction efficiency, providing high yields under optimized conditions (Huang A-kun, 2006).

Molecular Structure Analysis

The molecular structure of derivatives of amyl acetoacetate, such as amylose triacetate, has been elucidated through techniques like X-ray crystal structure analysis. This analysis reveals intricate details about the helical configurations and symmetry within the crystal structure, providing insights into the spatial arrangement of atoms and the overall geometry of the molecule (Takahashi & Nishikawa, 2003).

Chemical Reactions and Properties

Amyl acetoacetate and its derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. For instance, the preparation of n-amyl acetate through the esterification of acetic acid and n-amyl alcohol showcases the compound's ability to engage in reaction mechanisms that are catalyzed by innovative catalysts like supported ionic liquids, enhancing both the reaction efficiency and green chemistry aspects (Li et al., 2021).

Physical Properties Analysis

The physical properties of acetylated starch-based materials, including those derived from amyl acetoacetate, relate closely to their molecular characteristics. These properties, such as hydrophobicity, adsorption behavior, and thermal stability, are crucial for various applications. For instance, acetylation can significantly enhance material hydrophobicity, which is pivotal for developing thermoplastic starch-based materials (Fringant, Desbrières, & Rinaudo, 1996).

Chemical Properties Analysis

The chemical properties of amyl acetoacetate derivatives, such as their reactivity in esterification reactions, are foundational to their applications in synthesis and material science. For example, studies on the synthesis of iso-amyl acetate using sodium bisulfate as a catalyst have demonstrated the compound's ability to yield high efficiency under optimized conditions, further illustrating its reactive potential in organic synthesis (Zheng Xu-dong, 2004).

科学研究应用

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

Amyl Acetoacetate is used in the development of vitrimers, a class of polymeric materials that combine the characteristics of thermoplastics and thermosets . These materials are prone to creep due to the instability of dynamic covalent bonds, and there is a demand for robust and stable dynamic covalent chemistries .

Detailed Description of the Methods of Application or Experimental Procedures

The researchers reported a catalyst-free α-acetyl cinnamate/acetoacetate (α-AC/A) exchange reaction to develop vitrimers with remarkable creep resistance . Small-molecule model studies revealed that the α-AC/A exchange occurred at temperatures above 140°C in bulk . Copolymers derived from common vinyl monomers were crosslinked with terephthalaldehyde to produce α-AC/A vitrimers with tunable thermal and mechanical performance .

Thorough Summary of the Results or Outcomes Obtained

All resulting α-AC/A vitrimers exhibited high stability, especially in terms of creep resistance at 120°C, while retaining commendable reprocessability when subjected to high temperatures . This work showcases the α-AC/A exchange reaction as a novel and robust dynamic covalent chemistry capable of imparting both reprocessability and high stability to cross-linked networks .

Application in Pharmaceutical Chemistry

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

Amyl Acetoacetate is used in the synthesis of new acetoacetate-UDCA hybrids as potential therapeutic agents .

Detailed Description of the Methods of Application or Experimental Procedures

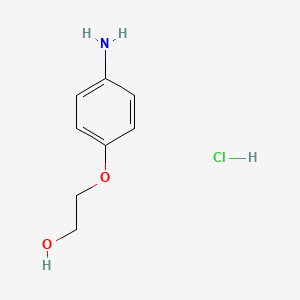

The researchers developed a synthetic strategy to selectively derivatize the hydroxyl groups of the bile acid with acetoacetyl moieties . 3α-acetoacetoxy UDCA was obtained via the regioselective transesterification of methyl .

Thorough Summary of the Results or Outcomes Obtained

The researchers were able to obtain 3α-acetoacetoxy UDCA with a 60% isolated yield .

Application in Biotechnology

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

Amyl Acetoacetate is used in the production of α-amylase, a starch hydrolyzing enzyme . This enzyme cleaves the α-1,4-D-glucosidic linkages present between the glucosyl residues in starch molecules and other similar α-glucans, releasing glucose, short-chain oligosaccharides, limit dextrin, maltotriose, and maltose .

Detailed Description of the Methods of Application or Experimental Procedures

The α-amylase is produced from various microbial sources, mainly bacteria and fungi . It is the most extensively used member of the glycoside hydrolase family (GH13) due to its superior features .

Thorough Summary of the Results or Outcomes Obtained

The α-amylase covers about 30% shares of the total enzyme market . It has various biotechnological applications like in starch processing, detergent, textile, paper, and pharmaceutical industries .

Application in Food Industry

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

Amyl Acetoacetate is used in the production of α-amylase, which has applications in the food industry . The enzyme is used for the hydrolysis of polysaccharides, replacing chemical hydrolysis of starch in industries .

Detailed Description of the Methods of Application or Experimental Procedures

The α-amylase is used for the hydrolysis of starch, breaking down the complex carbohydrate into simpler sugars .

Thorough Summary of the Results or Outcomes Obtained

The use of α-amylase in the food industry has led to more efficient and cost-effective processes for the breakdown of starch .

Application in Microwave-Assisted Enzymatic Synthesis

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

Amyl Acetoacetate is used in the microwave-assisted enzymatic synthesis of geraniol esters in solvent-free systems . These esters act as insect pheromones and display pharmacological activities, especially as neuroprotective agents .

Detailed Description of the Methods of Application or Experimental Procedures

The process variables were optimized for the synthesis of geranyl acetoacetate, achieving 85% conversion after 60 min using a 1:5 substrates molar ratio (ester to geraniol), 80 °C and 8.4% of Lipozyme 435 lipase without removal of the co-produced methanol .

Thorough Summary of the Results or Outcomes Obtained

A 95% conversion was reached after 30 min using 1:6 substrates molar ratio, 70 °C and 7% lipase in the presence of 5Å molecular sieves for the methanol capture . The lipase showed good reusability, maintaining the same activity for five reaction cycles .

Application in Fragrance Industry

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

Amyl Acetoacetate, also known as pentyl acetate, is an organic compound and an ester with a scent similar to bananas and apples . It is widely used in the fragrance industry due to its pleasant scent .

Detailed Description of the Methods of Application or Experimental Procedures

Amyl Acetoacetate is used as a flavoring agent in various products due to its fruity scent .

Thorough Summary of the Results or Outcomes Obtained

The use of Amyl Acetoacetate in the fragrance industry has led to the development of a variety of scented products, enhancing the sensory experience of consumers .

安全和危害

Amyl Acetoacetate is combustible and can cause skin and eye irritation . It is recommended to avoid ingestion and inhalation, and to keep it away from open flames, hot surfaces, and sources of ignition . It is also advised to use only non-sparking tools and take precautionary measures against static discharges .

未来方向

Research on Acetoacetate, a similar compound, has shown promising results in the field of stem cell research. It was found to be a more efficient energy-yielding substrate for human mesenchymal stem cells than glucose and generates fewer reactive oxygen species . This could potentially open up new avenues for research and applications of Amyl Acetoacetate in the future.

属性

IUPAC Name |

pentyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-3-4-5-6-12-9(11)7-8(2)10/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZAUPYMMSSVHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00216447 | |

| Record name | Acetoacetic acid, n-amyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentyl 3-oxobutanoate | |

CAS RN |

6624-84-6 | |

| Record name | Acetoacetic acid, n-amyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006624846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6624-84-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6624-84-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetoacetic acid, n-amyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amyl Acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

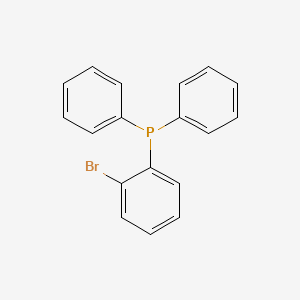

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

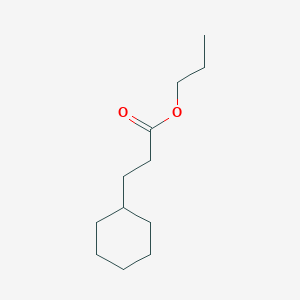

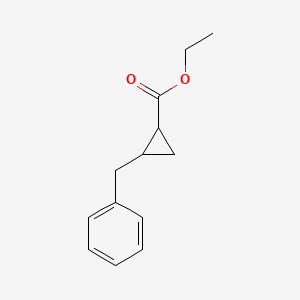

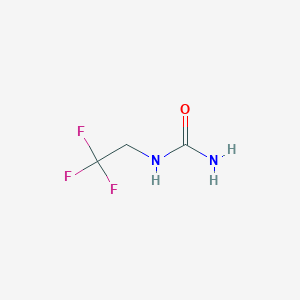

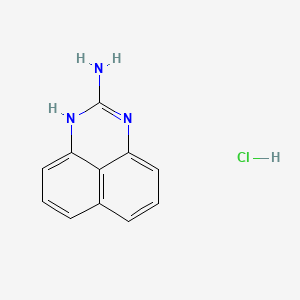

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1266769.png)